Dimemorfan phosphate

Descripción general

Descripción

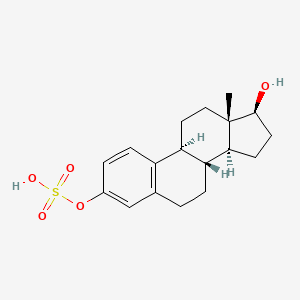

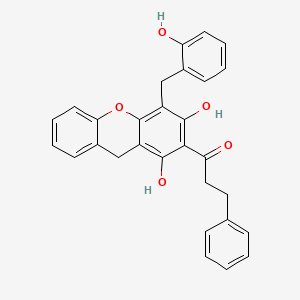

Dimemorfan phosphate, also known as 3,17-dimethylmorphinan, is an antitussive (cough suppressant) of the morphinan family . It is widely used in Japan and is also marketed in Spain and Italy .

Synthesis Analysis

Dimemorfan phosphate was discovered through extensive screening of morphinic derivatives . The synthesis of Dimemorfan involves the use of triethylamine, water, phosphoric acid, and acetonitrile .Molecular Structure Analysis

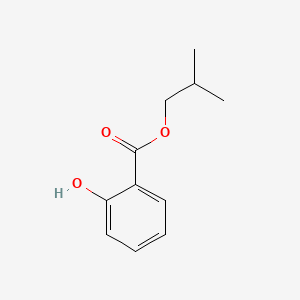

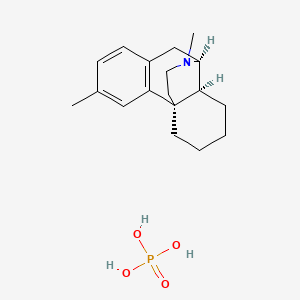

The molecular formula of Dimemorfan phosphate is C18H28NO4P . The molecular weight is 353.4 g/mol .Chemical Reactions Analysis

Dimemorfan phosphate exhibits linear kinetic characteristics when administered in single doses . Multiple dosing of 20 mg Dimemorfan phosphate tablets three times per day caused obvious accumulation .Physical And Chemical Properties Analysis

Dimemorfan phosphate has a molecular weight of 353.4 g/mol . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Antitussive Efficacy

Dimemorfan phosphate: is primarily recognized for its antitussive (cough-suppressing) properties . It has been shown to be equally or slightly more efficacious than dextromethorphan and other cough suppressants . Its action is believed to be directly on the cough center in the medulla, providing effective relief from cough without significant side effects like constipation or disorders of the bile duct .

Safety Profile

Clinical studies have confirmed the safety of Dimemorfan phosphate , highlighting its low incidence of adverse events. Unlike narcotic antitussives, it does not cause serious problems with the digestive system, dependence, or tolerance. Minor side effects reported include loss of appetite, nausea, and drowsiness, occurring in less than 10% of patients .

Neuropharmacological Effects

Dimemorfan phosphate acts as a potent agonist of the σ1 receptor, which is involved in several neuropharmacological processes. This action is crucial because it does not significantly act as an NMDA receptor antagonist, thereby lacking dissociative effects and reducing side effects and abuse potential .

Stroke and Seizure Management

Research indicates that Dimemorfan phosphate may have protective effects against ischemic stroke. It has been observed to decrease glutamate accumulation, which is a significant factor in stroke pathology. Additionally, it can attenuate kainate-induced seizures via sigma1 receptor activation, suggesting a potential role in managing epilepsy and other seizure-related disorders .

Comparative Clinical Trials

Dimemorfan phosphate has been the subject of several comparative clinical trials. These studies have shown that it is up to three times more potent than codeine and equivalent to dextromethorphan in antitussive effects. Such trials are essential for establishing the drug’s efficacy relative to other treatments .

Formulation and Dissolution Properties

The dissolution properties of Dimemorfan phosphate have been extensively studied to control its release and absorption in the body. Research aims to compare the dissolution properties of Dimemorfan phosphate and its non-phosphate counterpart to ensure therapeutic equivalence and optimal delivery .

Mecanismo De Acción

Target of Action

Dimemorfan phosphate primarily targets the sigma 1 receptor . The sigma 1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. This receptor plays a key role in cellular differentiation, neuroplasticity, and neuroprotection, thereby having broad physiological and pharmacological functions.

Mode of Action

Dimemorfan phosphate acts as a potent agonist of the sigma 1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma 1 receptor. The activation of these receptors by dimemorfan phosphate leads to a series of biochemical reactions that result in its antitussive (cough-suppressing) effects .

Biochemical Pathways

It is known that the compound’s antitussive action is directly on the cough center in the medulla .

Pharmacokinetics

The pharmacokinetic properties of dimemorfan phosphate have been studied in healthy volunteers . After single-dosing of 10 mg, 20 mg, and 40 mg dimemorfan phosphate tablets, the maximum concentration (Cmax), area under the curve from zero to the last measurable concentration (AUC0−t), and area under the curve from zero to infinity (AUC0−∞) were dose proportional . The time to reach maximum concentration (Tmax) ranged from 2.75 to 3.96 hours, and the half-life (t1/2) ranged from 10.6 to 11.4 hours . Multiple-dosing of 20 mg dimemorfan phosphate tablets three times per day caused obvious accumulation . No food effect or sex effect on the pharmacokinetics of dimemorfan phosphate tablets was observed .

Result of Action

The molecular and cellular effects of dimemorfan phosphate’s action are primarily its potent antitussive effects . It has been shown to be effective in the majority of patients, with minor side effects such as loss of appetite, nausea, and drowsiness seen in less than 10% of patients .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJHDWLIOUGPPA-URVXVIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36304-82-2 (Parent), 36309-01-0 (Parent) | |

| Record name | Dimemorfan phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048723 | |

| Record name | Dimemorfan phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36304-84-4 | |

| Record name | Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimemorfan phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimemorfan phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEMORFAN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.